3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can be represented by the SMILES stringO=C(O)C(CO)NC1=NC=NC2=CC=CC=C12
. This represents the connectivity of atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 247.25 and its molecular formula is C12H13N3O3 .Scientific Research Applications
Synthesis and Characterization
Quinazolinone derivatives, including those related to 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid, are synthesized and characterized for their unique chemical properties. For instance, the synthesis and spectroscopic properties of new azo disperse dyes derived from quinazolinone compounds have been explored, highlighting their potential in the development of novel dyes with specific absorption spectra and color characteristics (Rufchahi & Gilani, 2012).
Antiviral Activity
Quinazolinone derivatives have shown potential in antiviral applications. A study on the rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting their potential use in developing antiviral agents (Luo et al., 2012).
Medicinal Chemistry
Quinazolin-4-one derivatives have been identified as selective inhibitors for various targets relevant to diseases like Alzheimer's. For example, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized as selective histone deacetylase-6 inhibitors, showing potential for Alzheimer's disease treatment (Yu et al., 2013).
Antitumor and Kinase Inhibition
Some quinazolinone compounds have been explored for their antitumor activity and ability to inhibit specific kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). This suggests their potential application in cancer therapy, particularly in targeting tumor angiogenesis (Wissner et al., 2005).
Antimicrobial and Antioxidant Properties
Quinazolinone derivatives have also been investigated for their antimicrobial and antioxidant properties. For example, the synthesis and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones demonstrated promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Katagi et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROFYKYFZXZFBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.